molecular formula C24H16BrF2NO3S B15035748 (5Z)-5-({5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-({5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B15035748
M. Wt: 516.4 g/mol
InChI Key: UOTMLWOJMIOCCN-UUYOSTAYSA-N
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Description

(5Z)-5-({5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione typically involves multiple steps, including the formation of the thiazolidine-2,4-dione core and subsequent functionalization with bromine and fluorine atoms. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups, leading to the formation of new compounds with diverse properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a wide range of derivatives with varying functional groups.

Scientific Research Applications

(5Z)-5-({5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-({5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-5-({5-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione include other thiazolidine-2,4-dione derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups and chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of bromine and fluorine atoms, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H16BrF2NO3S

Molecular Weight

516.4 g/mol

IUPAC Name

(5Z)-5-[[5-bromo-2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H16BrF2NO3S/c25-18-5-10-21(31-14-16-3-8-20(27)9-4-16)17(11-18)12-22-23(29)28(24(30)32-22)13-15-1-6-19(26)7-2-15/h1-12H,13-14H2/b22-12-

InChI Key

UOTMLWOJMIOCCN-UUYOSTAYSA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)F)/SC2=O)F

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=C(C=CC(=C3)Br)OCC4=CC=C(C=C4)F)SC2=O)F

Origin of Product

United States

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